1-(2-(3-Aminophenoxy)ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-(3-Aminophenoxy)ethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds. The presence of the pyrrolidin-2-one moiety in various drugs and natural compounds has garnered significant attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Aminophenoxy)ethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidin-2-ones .
Industrial Production Methods
In industrial settings, the production of pyrrolidin-2-ones often involves the use of efficient and scalable synthetic routes. These methods typically include the use of specific oxidants and additives to achieve high selectivity and yield. The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Aminophenoxy)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound, which provide reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-(2-(3-Aminophenoxy)ethyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile synthon for the synthesis of various complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. Additionally, the compound is used in the development of new drugs and as a lead compound for designing bioactive agents .
Mechanism of Action
The mechanism of action of 1-(2-(3-Aminophenoxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A closely related compound with similar structural features and biological activities.
Pyrrolidin-2,5-dione: Another related compound known for its diverse pharmacological properties.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
1-(2-(3-Aminophenoxy)ethyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-[2-(3-aminophenoxy)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-4-11(9-10)16-8-7-14-6-2-5-12(14)15/h1,3-4,9H,2,5-8,13H2 |
InChI Key |
FPUKZURPDJPFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC(=C2)N |
Origin of Product |
United States |
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